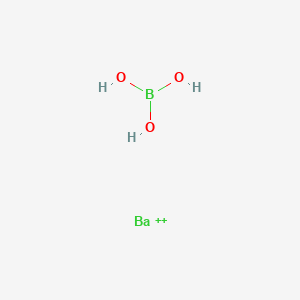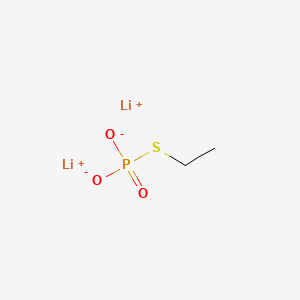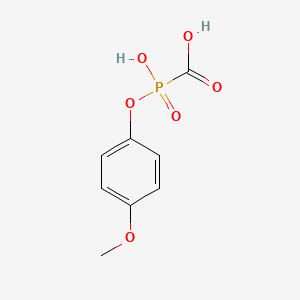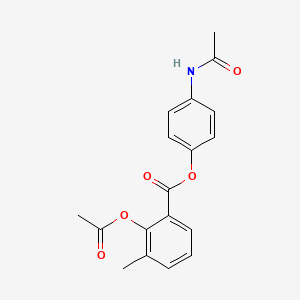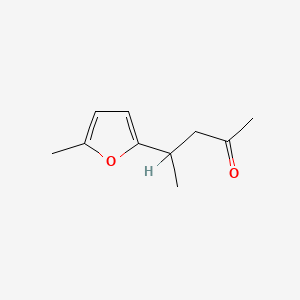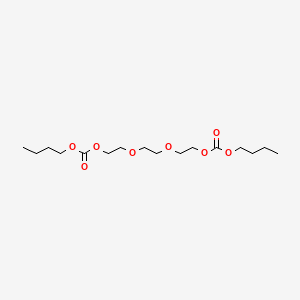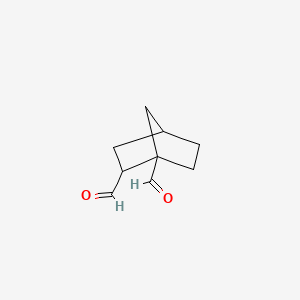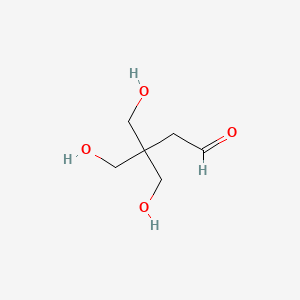
4-Hydroxy-3,3-bis(hydroxymethyl)butyraldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3,3-bis(hydroxymethyl)butyraldehyde is an organic compound with the molecular formula C6H12O4 and a molecular weight of 148.15708 g/mol It is known for its unique structure, which includes a hydroxyl group and two hydroxymethyl groups attached to a butyraldehyde backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,3-bis(hydroxymethyl)butyraldehyde typically involves the reaction of formaldehyde with a suitable precursor under controlled conditions. One common method is the condensation reaction between formaldehyde and a compound containing a hydroxyl group, such as glycerol . The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and optimized reaction conditions are key factors in achieving efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,3-bis(hydroxymethyl)butyraldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include:
Oxidation: Corresponding carboxylic acids or aldehydes.
Reduction: Primary alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
4-Hydroxy-3,3-bis(hydroxymethyl)butyraldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,3-bis(hydroxymethyl)butyraldehyde involves its reactivity with various molecular targets. The hydroxyl and aldehyde groups allow it to participate in a range of chemical reactions, making it a versatile compound in synthetic chemistry. The specific pathways and molecular targets depend on the context of its use, such as in drug development or material science .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-methylbutyraldehyde
- 3,3-Bis(hydroxymethyl)butyraldehyde
- 4-Hydroxy-2-methylbutyraldehyde
Uniqueness
4-Hydroxy-3,3-bis(hydroxymethyl)butyraldehyde is unique due to the presence of two hydroxymethyl groups, which enhance its reactivity and versatility in chemical synthesis. This structural feature distinguishes it from other similar compounds and makes it valuable in various applications .
Properties
CAS No. |
85586-73-8 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4-hydroxy-3,3-bis(hydroxymethyl)butanal |
InChI |
InChI=1S/C6H12O4/c7-2-1-6(3-8,4-9)5-10/h2,8-10H,1,3-5H2 |
InChI Key |
SNBWCDIAEFVYLF-UHFFFAOYSA-N |
Canonical SMILES |
C(C=O)C(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


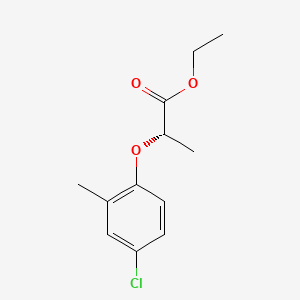
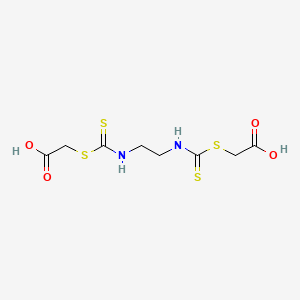

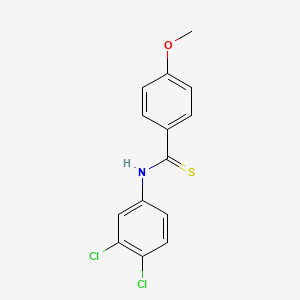
![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)
